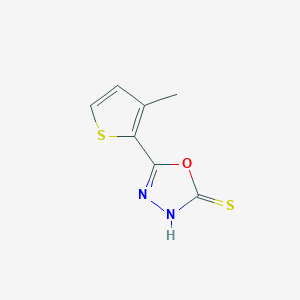
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one (BFDHP or 6-BFDHP) is an organic compound belonging to the class of pyridazinone derivatives. It is a white crystalline solid that is soluble in organic solvents. BFDHP has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields including drug development, material science, and biochemistry. In
科学的研究の応用
Fluorophores Development
Fluorescence-based technologies are crucial in biomedical applications. An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been developed through oxidative Pictet-Spengler cyclization strategy. This process involves the condensation of 2-methylpyridines with 2-bromo-2'-nitroacetophenone, indicating the potential use of related compounds like 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in developing fluorescent probes for aqueous systems due to their unique and desirable optical properties (Park et al., 2015).
Synthesis of Biologically Active Intermediates
The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to the query compound, has been identified as an important intermediate for synthesizing many biologically active compounds. Its synthesis from pyridin-4-ol and 4-bromo-2-fluoroaniline through a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation demonstrates the potential of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the synthesis of biologically relevant molecules (Wang et al., 2016).
Dehydrogenation in Pyridazinones Synthesis
An efficient procedure for the synthesis of pyridazin-3(2H)-ones through copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond with oxygen as the terminal oxidant showcases the versatility of similar structures. This methodology, which tolerates a wide range of functional groups including bromo, highlights the potential application of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the preparation of structurally diverse N-substituted 6-phenylpyridazinone compounds (Liang et al., 2013).
特性
IUPAC Name |
6-bromo-2-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-4-2-1-3-7(8)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIBAELPYAUODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)
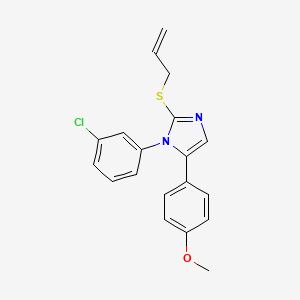
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
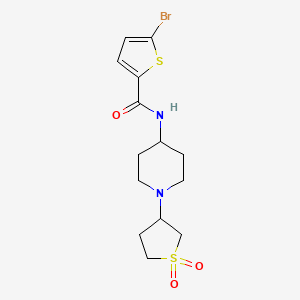
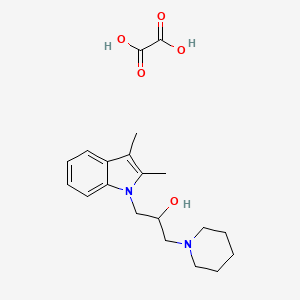
![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)
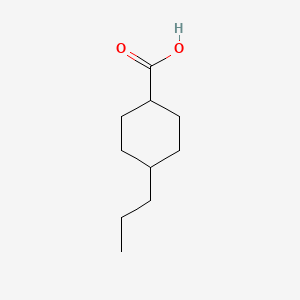
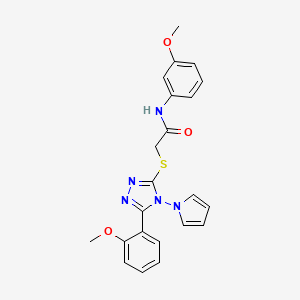
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)
